

Application Notes and Protocols for Studying PBRM1 Protein-Protein Interactions

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Compound of Interest

Compound Name: *PBRM*

Cat. No.: *B609849*

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Introduction

Polybromo-1 (**PBRM1**), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, a member of the SWI/SNF family. **PBRM1** plays a critical role in regulating chromatin structure and gene expression through the recognition of acetylated histones by its six bromodomains. Its frequent mutation in various cancers, particularly clear cell renal cell carcinoma (ccRCC), underscores its importance as a tumor suppressor and a potential therapeutic target.^[1] Understanding the intricate network of protein-protein interactions involving **PBRM1** is crucial for elucidating its function in both normal physiology and disease.

These application notes provide a comprehensive guide with detailed protocols for investigating **PBRM1** protein-protein interactions, tailored for researchers in academia and industry.

Key PBRM1 Interactions and Signaling Pathways

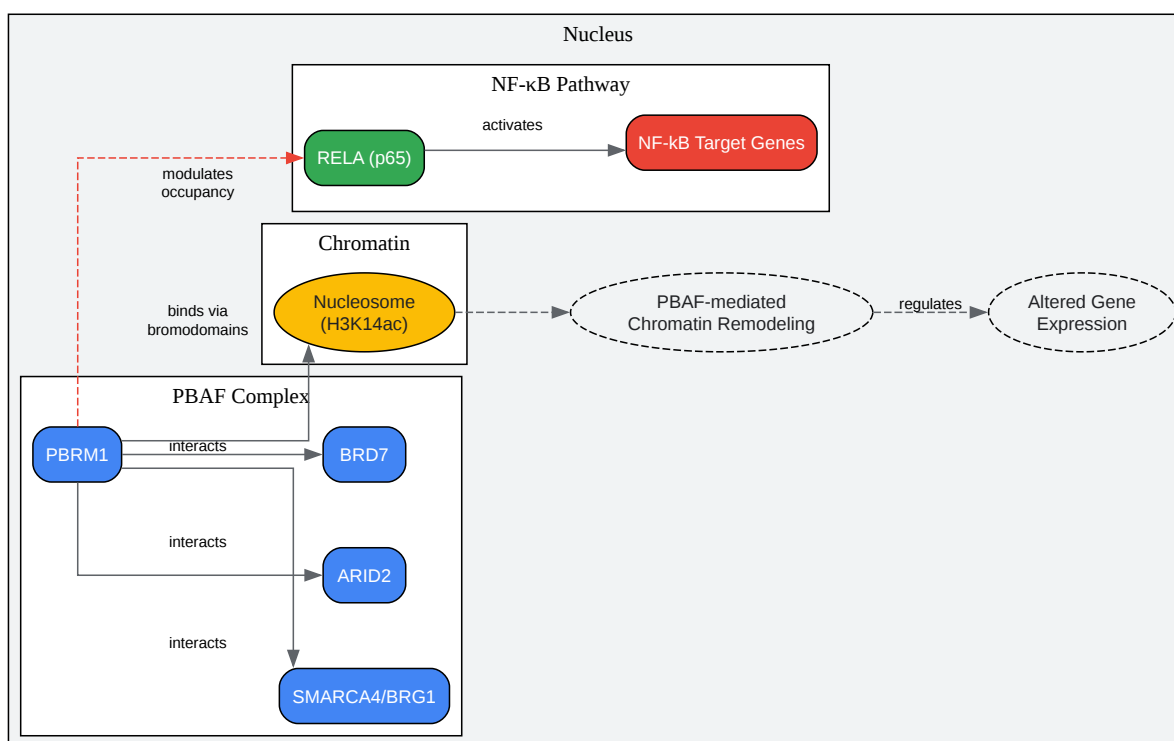
PBRM1 functions as a scaffold within the PBAF complex, mediating interactions with core subunits and targeting the complex to specific genomic loci. The PBAF complex, in turn, modulates gene expression programs that influence cell proliferation, differentiation, and DNA repair.

PBAF Complex Core Subunits: **PBRM1** is an integral component of the PBAF complex, which includes the ATPase subunits SMARCA4 (BRG1) or SMARCA2 (BRM), ARID2, and BRD7.[2] The integrity of this complex is crucial for its chromatin remodeling activity. Loss of **PBRM1** can lead to altered PBAF complex composition and aberrant targeting to genomic loci.[3]

Interaction with Histones: **PBRM1**'s six bromodomains recognize acetylated lysine residues on histone tails, with a particular affinity for acetylated Histone H3 Lysine 14 (H3K14ac).[4] This interaction is critical for tethering the PBAF complex to chromatin and is often disrupted by cancer-associated mutations.

Role in NF-κB Signaling: Emerging evidence indicates a functional link between **PBRM1** and the NF-κB signaling pathway. **PBRM1** deficiency has been shown to result in the redistribution of PBAF complexes to NF-κB target genes, leading to the activation of this pro-tumorigenic pathway.[3][5] This involves the modulation of RELA (p65) occupancy at specific genomic sites.[6]

Diagram: PBRM1 in the PBAF Complex and NF-κB Signaling



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Caption: **PBRM1**'s central role in the PBAF complex and its influence on NF-κB signaling.

Quantitative Data on PBRM1 Interactions

The following tables summarize key quantitative data for **PBRM1** protein-protein and protein-histone interactions. This data is essential for designing experiments and for the development of targeted therapeutics.

Table 1: **PBRM1** Bromodomain Binding Affinities for Acetylated Histone Peptides

PBRM1 Domain(s)	Interacting Peptide	Method	Dissociation Constant (Kd)	Reference
Full-length PBRM1	H3K14ac	Peptide Pulldown	Strong Binding	[4]
Bromodomain 2 (BD2)	H3K14ac	Isothermal Titration Calorimetry (ITC)	2.5 μ M	[4]
Bromodomains 2, 4, 5	H3K14ac	Isothermal Titration Calorimetry (ITC)	0.2 μ M	[4]
Bromodomain 4 (BD4)	H3K14ac	Not specified	Weak Binding	[4]
Bromodomain 5 (BD5)	H3K14ac	Not specified	Weak Binding	[4]

Table 2: Composition of the Endogenous PBAF Complex

Subunit	Alternative Name(s)	Function	Method of Identification
PBRM1	BAF180, PB1	Histone binding, complex scaffolding	Mass Spectrometry, Co-IP
SMARCA4	BRG1	ATPase, chromatin remodeling engine	Mass Spectrometry, Co-IP
ARID2	BAF200	DNA binding, complex stability	Mass Spectrometry, Co-IP
BRD7	Transcriptional regulation	Mass Spectrometry, Co-IP	
SMARCB1	BAF47, INI1, SNF5	Core subunit, tumor suppressor	Mass Spectrometry, Co-IP
SMARCC1/2	BAF155/170	Core subunit	Mass Spectrometry, Co-IP
SMARCD1/2/3	BAF60a/b/c	Core subunit	Mass Spectrometry, Co-IP
SMARCE1	BAF57	Core subunit	Mass Spectrometry, Co-IP
ACTL6A/B	BAF53a/b	Actin-related protein	Mass Spectrometry, Co-IP

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are starting points and may require optimization based on specific cell types and experimental goals.

Protocol 1: Co-Immunoprecipitation (Co-IP) of PBRM1 from Nuclear Extracts

This protocol is designed to isolate **PBRM1** and its interacting partners from the nuclear fraction of cells.

Materials:

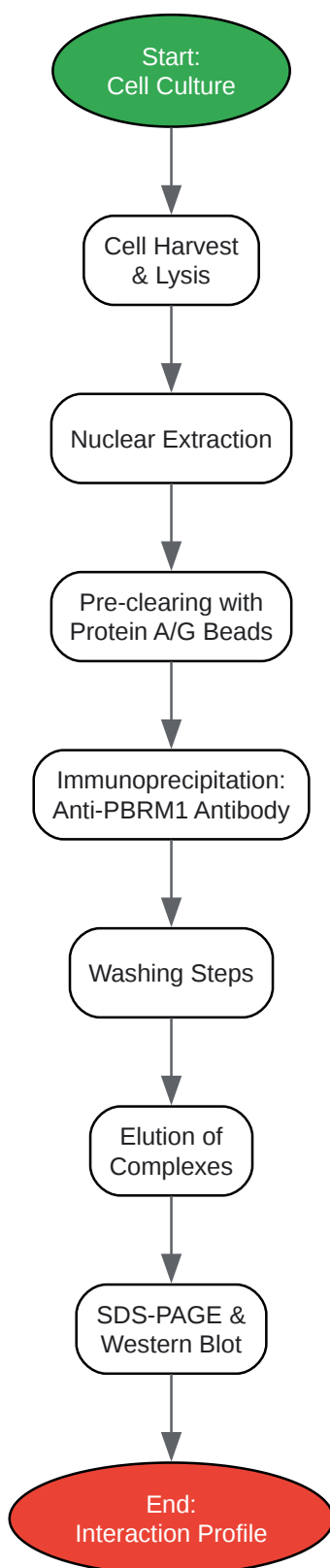
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Nuclear extraction buffer [e.g., 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail]
- Co-IP buffer [e.g., 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail]
- Anti-**PBRM1** antibody (and isotype control IgG)
- Protein A/G magnetic beads
- SDS-PAGE and Western blotting reagents

Procedure:

- Cell Culture and Harvest: Culture cells to 80-90% confluency. Harvest cells by scraping and wash with ice-cold PBS.
- Nuclear Extraction:
 - Resuspend the cell pellet in hypotonic buffer and incubate on ice to swell the cells.
 - Lyse the cells using a Dounce homogenizer.
 - Centrifuge to pellet the nuclei.
 - Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice with intermittent vortexing to lyse the nuclei.
 - Centrifuge at high speed to pellet the chromatin and collect the supernatant containing the nuclear extract.^{[5][7]}
- Pre-clearing: Add protein A/G magnetic beads to the nuclear extract and incubate to reduce non-specific binding.

- Immunoprecipitation:
 - Incubate the pre-cleared nuclear extract with an anti-**PBRM1** antibody or control IgG overnight at 4°C with gentle rotation.
 - Add protein A/G magnetic beads and incubate for an additional 1-2 hours.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads multiple times with Co-IP buffer to remove non-specific binders.
- Elution and Analysis:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Analyze the eluates by SDS-PAGE and Western blotting using antibodies against **PBRM1** and suspected interacting partners (e.g., SMARCA4, ARID2, RELA).

Diagram: Co-Immunoprecipitation Workflow



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Caption: A streamlined workflow for Co-Immunoprecipitation of **PBRM1**.

Protocol 2: Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method to identify binary protein-protein interactions.

Materials:

- Yeast strains (e.g., AH109, Y2HGold)
- Bait (pGBKT7) and prey (pGADT7) vectors
- cDNA library
- Yeast transformation reagents
- Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

- Bait Construction: Clone the **PBRM1** domain of interest (e.g., a specific bromodomain or the C-terminal region) into the bait vector (e.g., pGBKT7-**PBRM1**).
- Bait Validation: Transform the bait plasmid into a suitable yeast strain and test for auto-activation and toxicity on selective media.
- Library Screening:
 - Co-transform the validated bait plasmid and a prey cDNA library into the yeast strain.
 - Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.
 - Replica-plate the resulting colonies onto higher stringency selective media (SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.
- Identification of Positive Clones:
 - Isolate prey plasmids from positive yeast colonies.
 - Sequence the prey plasmids to identify the interacting proteins.

- Validation: Re-transform the identified prey plasmid with the original bait plasmid and an empty bait vector to confirm the specific interaction.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where **PBRM1** is bound.

Materials:

- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- Cell lysis and nuclear lysis buffers
- Sonication equipment
- Anti-**PBRM1** antibody (and isotype control IgG)
- Protein A/G magnetic beads
- Wash buffers of increasing stringency
- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- qPCR or sequencing reagents

Procedure:

- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[8]
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.[8]

- Immunoprecipitation:
 - Incubate the sheared chromatin with an anti-**PBRM1** antibody or control IgG overnight.
 - Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
- DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
- Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[\[1\]](#)

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique to measure the thermodynamic parameters of binding interactions.

Materials:

- Purified **PBRM1** protein (or domain) and interacting partner
- ITC instrument
- Dialysis buffer

Procedure:

- Sample Preparation:
 - Dialyze both protein samples extensively against the same buffer to minimize buffer mismatch effects.[\[9\]](#)
 - Determine the accurate concentrations of both proteins.

- ITC Experiment:
 - Load one protein into the sample cell and the other into the titration syringe. A common setup is to have the protein with lower concentration in the cell.
 - Perform a series of small injections of the syringe protein into the sample cell while monitoring the heat change.
- Data Analysis:
 - Integrate the heat change peaks to generate a binding isotherm.
 - Fit the binding isotherm to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[\[10\]](#)[\[11\]](#)

Protocol 5: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Materials:

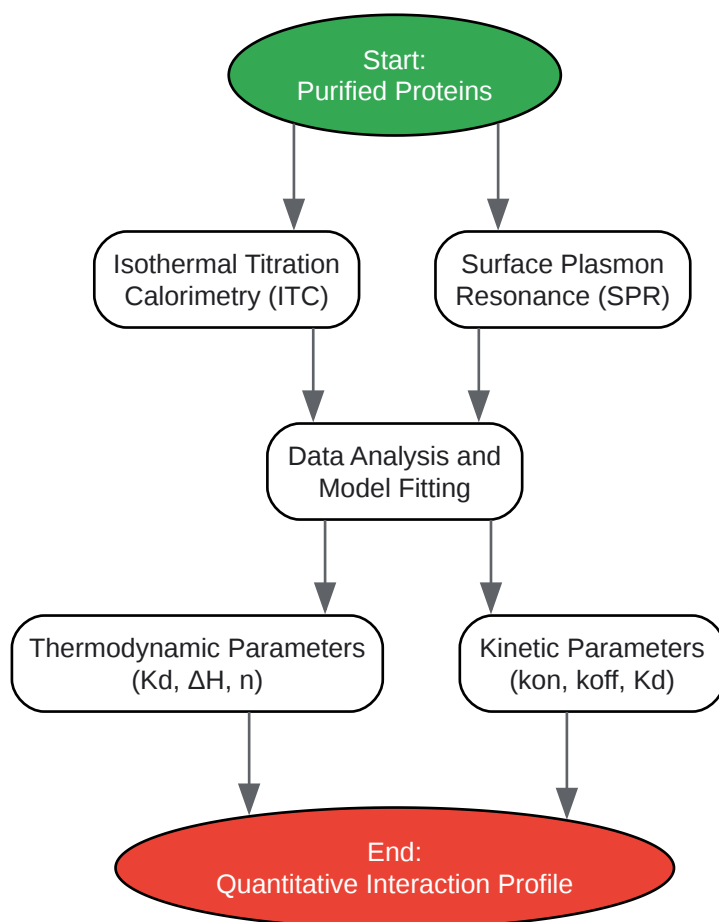
- SPR instrument and sensor chips (e.g., CM5, SA)
- Purified **PBRM1** protein (or domain) and interacting partner
- Running buffer
- Immobilization and regeneration buffers

Procedure:

- Ligand Immobilization: Covalently immobilize one of the interacting partners (the ligand) onto the sensor chip surface.[\[2\]](#)[\[12\]](#)
- Analyte Injection: Inject a series of concentrations of the other interacting partner (the analyte) over the sensor chip surface.
- Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of bound analyte.

- Kinetic Analysis:
 - Measure the association (k_{on}) and dissociation (k_{off}) rates from the sensorgram.
 - Calculate the equilibrium dissociation constant (K_d) from the ratio of the rate constants (k_{off}/k_{on}).[\[12\]](#)

Diagram: General Workflow for Quantitative Interaction Analysis



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Caption: Workflow for quantitative analysis of **PBRM1** interactions using ITC and SPR.

Conclusion

The study of **PBRM1** protein-protein interactions is a rapidly evolving field with significant implications for cancer biology and drug development. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the complex molecular interactions of **PBRM1**. A multi-faceted approach, combining qualitative methods like Co-IP and Y2H with quantitative techniques such as ITC and SPR, will be instrumental in unraveling the intricate roles of **PBRM1** and in the identification of novel therapeutic strategies targeting the PBAF complex.

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